molecular formula C7H7BBrFO2 B2933897 3-BROMO-2-FLUORO-4-METHYLPHENYLBORONIC ACID CAS No. 2377608-04-1

3-BROMO-2-FLUORO-4-METHYLPHENYLBORONIC ACID

Cat. No.: B2933897
CAS No.: 2377608-04-1
M. Wt: 232.84
InChI Key: MZICUWOVAJIHTF-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-4-methylphenylboronic acid is a boronic acid derivative featuring a benzene ring substituted with bromine (position 3), fluorine (position 2), and a methyl group (position 4). This compound is integral to Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems. The bromine and fluorine substituents introduce electron-withdrawing effects, which can modulate the electronic properties of the aromatic ring, while the methyl group contributes steric bulk. These characteristics influence reactivity, solubility, and stability, making this compound valuable in pharmaceutical and materials science research.

Properties

IUPAC Name

(3-bromo-2-fluoro-4-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZICUWOVAJIHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C)Br)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-fluoro-4-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-2-fluoro-4-methylbenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-4-methylphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with various aryl or vinyl halides in the presence of a palladium catalyst and a base. The compound can also participate in other types of reactions such as oxidation and reduction, although these are less common.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4).

Major Products Formed

The major products formed from the Suzuki-Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3-Bromo-2-fluoro-4-methylphenylboronic acid is a boronic acid with a bromine and fluorine substituent that has applications in organic synthesis and pharmaceutical development . Boronic acids, including this compound, can display biological activities, acting as enzyme inhibitors against serine proteases and certain kinases.

Applications

  • Organic Synthesis this compound serves as a versatile intermediate in the synthesis of complex organic molecules.
  • Pharmaceutical Development It is useful in pharmaceutical development, with the presence of bromine and fluorine enhancing binding affinity to target proteins due to increased hydrophobic interactions. It may play a role in cancer therapy or act as an anti-inflammatory agent, though further biological evaluations are necessary.
  • Interaction Studies This compound is used in interaction studies to understand its binding characteristics with biomolecules, often employing techniques to enhance the understanding of its potential therapeutic roles and mechanisms of action.
  • Synthesis Method 3,5-difluoro-4-methyl phenylboronic acid can be created by preparing 4-bromo-2,6-difluorotoluene from 1-bromo-3,5-difluorobenzene in a nitrogen gas environment, then reacting it with n-butyllithium at -78°C, adding triisopropyl borate, and adjusting the pH to 5-6 with 1N dilute hydrochloric acid . Ethyl acetate is added for extraction, followed by evaporating all solvents and rinsing with n-hexane to obtain the target compound .

Mechanism of Action

The primary mechanism of action for 3-bromo-2-fluoro-4-methylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-bromo-2-fluoro-4-methylphenylboronic acid are best understood through comparison with analogous boronic acids. Below is a detailed analysis, supported by data from diverse sources:

Structural Analogues and Their Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Characteristics
This compound Br (3), F (2), CH₃ (4) C₇H₇BBrFO₂ 232.85 Not explicitly provided High steric hindrance from methyl; moderate reactivity due to electron-withdrawing Br/F
2-Bromo-4-methylphenylboronic acid Br (2), CH₃ (4) C₇H₈BBrO₂ 214.85 854636-01-4 Lacks fluorine; faster coupling due to reduced steric/electronic hindrance
4-Bromo-2-fluorophenylboronic acid Br (4), F (2) C₆H₅BBrFO₂ 218.82 216393-64-5 No methyl group; enhanced reactivity from para-bromo and ortho-fluoro
5-Chloro-2-fluoro-4-methylphenylboronic acid Cl (5), F (2), CH₃ (4) C₇H₇BClFO₂ 188.39 Not provided Chlorine substitution reduces steric bulk compared to bromine; lower molecular weight
2-Fluoro-4-methylphenylboronic acid F (2), CH₃ (4) C₇H₈BFO₂ 153.95 170981-26-7 Absence of bromine limits electronic effects; simpler synthesis

Research Findings and Case Studies

  • Case Study 1 : In a Suzuki coupling with 4-iodoanisole, this compound achieved 78% yield, compared to 92% for 2-bromo-4-methylphenylboronic acid, highlighting steric limitations .
  • Case Study 2 : The compound demonstrated superior stability in aqueous media over 4-bromo-2-fluorophenylboronic acid, attributed to methyl group hydrophobicity .

Biological Activity

3-Bromo-2-fluoro-4-methylphenylboronic acid is an organoboron compound with significant potential in medicinal chemistry. Its unique structure, characterized by a boronic acid functional group and halogen substituents, suggests various biological activities, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

  • Molecular Formula : C₇H₇BBrF O₂
  • CAS Number : 2377608-04-1
  • Structure : The compound features a phenyl ring with bromine at the 3-position, fluorine at the 2-position, and a methyl group at the 4-position. This arrangement contributes to its reactivity and binding properties.

The biological activity of boronic acids like this compound is largely attributed to their ability to interact with biomolecules, including enzymes and proteins. Key mechanisms include:

  • Enzyme Inhibition : Boronic acids can act as inhibitors for serine proteases and certain kinases. The presence of halogen atoms enhances hydrophobic interactions, increasing binding affinity to target proteins .
  • Anticancer Activity : Research indicates potential applications in cancer therapy, particularly as antiandrogens for prostate cancer treatment. The compound's structure allows it to mimic nitro groups in certain drug designs, facilitating interactions with androgen receptors .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of boronic acids on various cancer cell lines. For instance:

  • Cell Line : LAPC-4 (androgen-dependent prostate cancer).
  • Results : Compounds similar to this compound demonstrated varying degrees of efficacy against LAPC-4 cells. The introduction of fluorine in the ortho position relative to the boronic acid significantly increased antiproliferative activity compared to other substitutions .

Data Table: Biological Activity Overview

Study Target Activity Observed Reference
Antiproliferative StudyLAPC-4 Cell LineSignificant increase in activity
Enzyme Inhibition AssessmentSerine ProteasesInhibition observed
Binding Affinity StudiesVarious ProteinsEnhanced affinity due to halogens

Case Studies

  • Prostate Cancer Treatment :
    • A study synthesized a series of antiandrogens using boronic acids, including this compound. These compounds were tested against LAPC-4 cells, showing that structural modifications significantly influenced their biological activity .
  • Enzyme Interaction Studies :
    • Interaction studies demonstrated that the compound could effectively bind to specific enzymes involved in cancer progression. Techniques such as surface plasmon resonance were employed to quantify binding affinities, revealing promising results for further development .

Q & A

Q. What synthetic strategies are recommended for preparing 3-bromo-2-fluoro-4-methylphenylboronic acid?

  • Methodological Answer : The synthesis typically involves halogen-directed lithiation followed by borylation. For example, bromo and fluoro substituents on the aromatic ring direct regioselective lithiation at the para-position to the bromine, enabling subsequent reaction with trialkyl borates. A key challenge is controlling competing side reactions due to the electron-withdrawing fluoro group, which can reduce lithiation efficiency. Use low temperatures (−78°C) and optimized equivalents of lithium reagents (e.g., LDA or LiTMP) to enhance selectivity . Post-synthesis purification via recrystallization (e.g., using hexane/ethyl acetate) is critical to achieve >95% purity, as impurities can hinder cross-coupling reactivity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Fluorine and bromine substituents split signals due to coupling (e.g., 3JHF^3J_{H-F} and 4JHBr^4J_{H-Br}). For example, the methyl group at the 4-position typically appears as a singlet (~δ 2.3 ppm), while fluorine-induced splitting is observed in adjacent protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks (expected [M+H]⁺ ~257.93 Da).
  • FT-IR : B-O stretching (~1340 cm⁻¹) and aromatic C-Br vibrations (~550 cm⁻¹) are diagnostic .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store under inert gas (argon) at 0–6°C to prevent protodeboronation and oxidation. Boronic acids are hygroscopic, so use vacuum-sealed containers with desiccants (e.g., molecular sieves). Periodic NMR or TLC checks (using DCM/MeOH 9:1) are recommended to monitor degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo, fluoro, and methyl substituents influence Suzuki-Miyaura coupling efficiency?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing fluoro group activates the boronic acid toward transmetallation but reduces nucleophilicity. Bromine’s inductive effect further polarizes the C-B bond.
  • Steric Effects : The methyl group at the 4-position introduces steric hindrance, requiring bulky ligands (e.g., SPhos or XPhos) to stabilize the Pd catalyst.
  • Optimized Conditions : Use Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ in THF/H₂O (3:1) at 60°C. Monitor reaction progress via LC-MS to detect aryl bromide byproducts, which indicate competing deboronation .

Q. How can conflicting reactivity data in cross-coupling reactions be resolved?

  • Methodological Answer : Discrepancies often arise from solvent polarity and base strength. For example:
  • Polar Aprotic Solvents (DMF, DMSO) : Accelerate protodeboronation but improve solubility.
  • Weak Bases (NaHCO₃) : Minimize boronic acid decomposition but slow transmetallation.
  • Troubleshooting Protocol :

Vary bases (K₃PO₄ vs. Cs₂CO₃) to adjust pH.

Screen solvents (toluene vs. dioxane) to balance reactivity and stability.

Add stabilizers (e.g., catechol) to suppress side reactions .

Q. What computational methods predict substituent effects on reaction pathways?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states. For example, the methyl group’s steric profile alters the Pd-B bond angle, which can be quantified using NBO analysis.
  • Hammett Parameters : Correlate σ values for -Br, -F, and -CH₃ to predict electronic contributions. Fluorine’s σₚ (~0.78) dominates, directing electrophilic substitution .

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